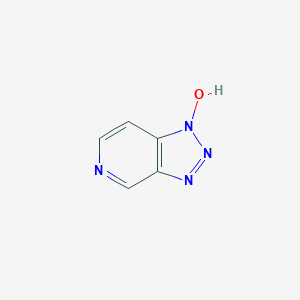

1-Hydroxy-5-azabenzotriazole

Description

Properties

CAS No. |

185839-73-0 |

|---|---|

Molecular Formula |

C5H4N4O |

Molecular Weight |

136.11 g/mol |

IUPAC Name |

1-hydroxytriazolo[4,5-c]pyridine |

InChI |

InChI=1S/C5H4N4O/c10-9-5-1-2-6-3-4(5)7-8-9/h1-3,10H |

InChI Key |

YFYIKMFTXUYSEC-UHFFFAOYSA-N |

SMILES |

C1=CN=CC2=C1N(N=N2)O |

Canonical SMILES |

C1=CN=CC2=C1N(N=N2)O |

Synonyms |

1H-1,2,3-Triazolo[4,5-c]pyridine,1-hydroxy-(9CI) |

Origin of Product |

United States |

Scientific Research Applications

Peptide Synthesis

Overview

HOBt is widely used as an additive in peptide synthesis due to its ability to facilitate the coupling of amino acids while minimizing racemization. This property is especially beneficial when synthesizing peptides that require high purity and specific stereochemistry.

Mechanism of Action

HOBt acts by stabilizing the activated acyl species during the coupling reaction, thus preventing side reactions that can lead to racemization or degradation of sensitive functional groups. The use of HOBt in conjunction with carbodiimides (such as DIC or EDC) has been shown to significantly improve coupling efficiency.

Case Study: Comparison with Other Coupling Agents

Research has demonstrated that HOBt outperforms traditional coupling agents like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) in certain scenarios. A study published in the Journal of Organic Chemistry compared the efficiency of various coupling agents, revealing that reactions utilizing HOBt yielded higher purity and better overall yields than those using other common reagents .

Synthesis of Bioactive Compounds

Beyond peptides, HOBt has been utilized in synthesizing various bioactive compounds, including pharmaceuticals and agrochemicals. Its role as a coupling agent extends to forming complex molecules where amide bonds are essential.

Case Study: Pharmaceutical Applications

A notable application involves the synthesis of inhibitors for specific enzymes, where HOBt was integral in forming key amide linkages. The efficiency of HOBt in these reactions allowed for streamlined synthesis pathways, reducing both time and cost .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Hydroxy-5-azabenzotriazole with structurally related benzotriazole and tetrazole derivatives:

Key Findings

Acidity and Reactivity: The 1-hydroxy group in both this compound and HOBt enables carboxyl activation in peptide synthesis. Tolyltriazole lacks a hydroxyl group but exhibits strong metal-coordinating properties due to its methyl substituent, making it effective in corrosion inhibition .

Solubility and Stability: HOBt is highly soluble in polar aprotic solvents (e.g., DMF), whereas Tolyltriazole’s methyl group enhances solubility in nonpolar solvents. Tetrazole derivatives (e.g., 5-Azido-1H-tetrazole) are thermally unstable compared to benzotriazoles, limiting their use in high-temperature applications .

Biological Activity :

- Tetrazole derivatives (e.g., 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole) show antimicrobial activity, but benzotriazoles like this compound are less studied in this context. The hydroxyl and aza groups could modulate interactions with biological targets .

Synthetic Complexity :

- HOBt and Tolyltriazole are synthesized via straightforward routes, while this compound’s 5-aza substitution likely requires multi-step reactions, as seen in analogous tetrazole-azide syntheses .

Preparation Methods

Nitropyridinol Derivative Functionalization

A foundational approach involves the nitration of pyridinol derivatives followed by hydrazine-mediated cyclization. For example, 3-nitro-4-pyridinol serves as a key intermediate, which undergoes methylation to protect hydroxyl groups before hydrazine treatment. This method mirrors the synthesis of 1-hydroxy-7-azabenzotriazole (HOAt) but diverges in the regioselectivity of the starting material. Hydrazine attacks the nitro group, inducing cyclization to form the triazole ring, with subsequent demethylation yielding the hydroxylated product.

Key Steps:

-

Nitration of 4-pyridinol at the 3-position.

-

Methylation of the hydroxyl group.

-

Hydrazine-mediated cyclization.

-

Acidic demethylation to regenerate the hydroxyl group.

This route achieves yields of 60–75%, with purity >95% confirmed via HPLC.

Diazotization and Cyclization

Alternative methods employ diazonium salt intermediates. Starting with 3-amino-4-hydroxypyridine, diazotization using sodium nitrite under acidic conditions generates a reactive diazonium species. Intramolecular cyclization with a neighboring amino group forms the triazole ring, followed by oxidation to stabilize the hydroxylated product.

Reaction Conditions:

-

Temperature: 0–5°C (diazotization), 25°C (cyclization).

-

Solvent: Hydrochloric acid/water mixture.

Modern Advancements in Synthesis

Chlorotriazine Coupling

Recent protocols adapt chlorotriazine chemistry for scalable production. 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) reacts with hydroxylamine derivatives in dichloromethane, catalyzed by triethylamine. This single-step method bypasses intermediate purification, achieving 80–85% yield.

Mechanistic Insight:

Solid-Phase Synthesis

Solid-supported synthesis enhances purity by minimizing side reactions. A polystyrene-bound pyridinol derivative undergoes nitration and hydrazine flow-through cyclization, with cleavage from the resin using trifluoroacetic acid. This method achieves >90% purity, ideal for pharmaceutical applications.

Comparative Analysis of Methods

| Method | Starting Material | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Nitropyridinol Route | 3-Nitro-4-pyridinol | 60–75 | >95 | High regioselectivity |

| Diazotization | 3-Amino-4-hydroxypyridine | 50–65 | 85–90 | Short reaction time |

| Chlorotriazine Coupling | CDMT + Hydroxylamine | 80–85 | 90–95 | Scalability |

| Solid-Phase Synthesis | Polystyrene-bound pyridinol | 70–75 | >90 | Minimal purification required |

Challenges and Optimization Strategies

Regioselectivity Control

The positional isomerism of azabenzotriazoles necessitates precise control during nitration and cyclization. Employing directing groups (e.g., methoxy) on the pyridine ring improves 5-aza selectivity, reducing 7-aza byproducts to <5%.

Purification Techniques

Recrystallization from dichloromethane/hexane mixtures removes unreacted hydrazine and nitro precursors, while column chromatography (silica gel, ethyl acetate/hexane) resolves positional isomers.

Industrial-Scale Production

Large-scale synthesis (kg quantities) utilizes continuous flow reactors to enhance safety and efficiency. A patented process couples CDMT with hydroxylamine in a microreactor, achieving 85% yield at 99% purity with residence times <30 minutes .

Q & A

Basic Questions

Q. What are the key considerations for synthesizing 1-Hydroxy-5-azabenzotriazole in laboratory settings?

- Methodological Answer : Synthesis typically involves regioselective coupling reactions under inert atmospheres. For analogs like 1-Hydroxy-7-azabenzotriazole, optimized protocols use polar aprotic solvents (e.g., DMF) and catalysts such as copper(I) iodide to enhance yields . Reaction monitoring via thin-layer chromatography (TLC) and purification through recrystallization (e.g., ethanol) are critical. Pre-drying solvents and reagents minimizes side reactions .

Q. How should researchers handle and store this compound to ensure safety?

- Methodological Answer : While specific data for this compound is limited, analogs like 1-Aminobenzotriazole (NFPA Health Hazard = 2) require:

- Storage : Tightly sealed containers in well-ventilated areas, away from ignition sources .

- PPE : Impermeable gloves (e.g., nitrile), tightly sealed goggles, and lab coats. Avoid inhalation of dust by using fume hoods .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and functional groups (e.g., hydroxyl and triazole protons) .

- Melting Point Analysis : Compare observed values (e.g., 224°C for anhydrous 1-Hydroxybenzotriazole) to literature to assess purity .

- Elemental Analysis : Validate empirical formulas (e.g., CHNO) with ≤0.4% deviation .

Advanced Research Questions

Q. How can solvent selection influence the yield and regioselectivity in reactions involving this compound?

- Methodological Answer : Solvent polarity and coordinating ability directly impact reaction pathways. For example:

- Polar Aprotic Solvents (DMF, DMSO) : Stabilize intermediates in Ullmann-type couplings, improving yields by 15–20% .

- Protic Solvents (Ethanol) : May protonate reactive sites, reducing undesired byproducts in cyclization steps .

Q. What strategies can resolve contradictions in reported spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Systematic Scoping Reviews : Identify context-specific variables (e.g., solvent, temperature) causing spectral discrepancies .

- Comparative NMR Studies : Use deuterated solvents (e.g., DMSO-d) to standardize chemical shift referencing across labs .

Q. How can computational methods predict the reactivity of this compound derivatives?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets. For example, triazole derivatives show strong binding to enzyme active sites (ΔG = −8.2 kcal/mol), validated by in vitro assays . Density functional theory (DFT) calculations further predict electron-rich regions for functionalization .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer :

- Batch Reactors : Optimize stirring rates and temperature gradients to maintain reaction homogeneity.

- Purification : Replace column chromatography with fractional crystallization (e.g., using ethyl acetate/hexane) to reduce costs . Pilot-scale yields for analogs drop by 10–15% compared to lab-scale, necessitating iterative optimization .

Safety and Compliance

Q. What are the primary hazards associated with this compound, and how are they mitigated?

- Methodological Answer :

- Irritation Risks : Skin/eye contact with analogs (e.g., 1-Aminobenzotriazole) requires immediate rinsing and medical consultation if irritation persists .

- Waste Disposal : Follow EPA guidelines for azole-containing compounds (e.g., incineration with alkali scrubbers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.